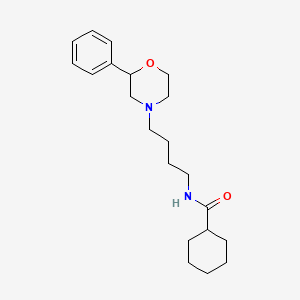

![molecular formula C16H20N6O B2457513 2-((6-((3,5-dimethylphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol CAS No. 897758-30-4](/img/structure/B2457513.png)

2-((6-((3,5-dimethylphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains a pyrazolo[3,4-d]pyrimidine core, which is a type of diazine . Diazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms . They are found in many important biological molecules, including DNA and RNA .

Synthesis Analysis

While specific synthesis information for this compound is not available, related compounds such as rilpivirine, an antiretroviral medication used to treat HIV, have been synthesized using various methods . The synthesis of rilpivirine involves several steps, including the synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride and 4-((4-chloropyrimidin-2-yl)amino)benzonitrile .Aplicaciones Científicas De Investigación

Antiretroviral Therapy for HIV-1 Infection

Rilpivirine is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat individuals infected with human immunodeficiency virus 1 (HIV-1) . Its high genetic barrier to resistance mutations and once-daily dosing regimen (25 mg/tablet) make it an attractive choice for patients. Researchers have optimized its synthesis, improving yield and reaction time .

Antipromastigote Activity in Leishmaniasis

Compound 13, structurally related to rilpivirine, exhibits potent in vitro antipromastigote activity. Molecular simulations suggest favorable binding in the active site of LmPTR1, a potential target for antileishmanial drugs .

Antimalarial Evaluation

While not directly studied for malaria, rilpivirine’s structural features may inspire novel antimalarial drug design. Researchers often explore existing compounds for repurposing in different therapeutic areas .

Pharmacological Applications of Diazine Alkaloids

Rilpivirine belongs to the diazine alkaloid family. These compounds, found in DNA, RNA, flavors, and fragrances, have diverse pharmacological applications. Investigating rilpivirine’s broader effects could reveal unexpected benefits .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrimidine derivatives, have been reported to interact with a variety of targets, including tyrosine kinases . These enzymes play crucial roles in cellular processes such as growth, differentiation, and metabolism.

Mode of Action

It is likely that the compound interacts with its target(s) through its amino and pyrimidine groups, which are common structural features in many bioactive molecules .

Biochemical Pathways

Given the potential interaction with tyrosine kinases, it is plausible that the compound could influence pathways related to cell growth and differentiation .

Pharmacokinetics

It is noted that synthetic methodologies that serve molecules with improved druglikeness and adme-tox properties are of interest .

Result of Action

Based on the potential interaction with tyrosine kinases, it is plausible that the compound could influence cell growth and differentiation .

Propiedades

IUPAC Name |

2-[[6-(3,5-dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O/c1-10-6-11(2)8-12(7-10)19-16-20-14(17-4-5-23)13-9-18-22(3)15(13)21-16/h6-9,23H,4-5H2,1-3H3,(H2,17,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBWLGDGRFIYNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=NC(=C3C=NN(C3=N2)C)NCCO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((6-((3,5-dimethylphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-dimethyl-N-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxamide](/img/structure/B2457433.png)

![5-Hydroxy-7,8-dimethyl-4-phenylnaphtho[2,1-d][1,3]oxathiol-2-one](/img/structure/B2457437.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2457440.png)

![N-(2,4-dimethoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2457446.png)

![2-(8-Chloro-4-oxochromeno[4,3-c]pyrazol-1-yl)acetic acid](/img/structure/B2457449.png)

![N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2457450.png)